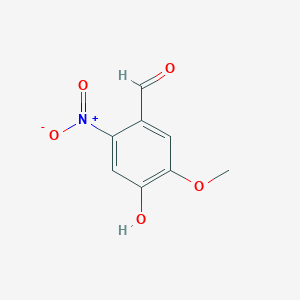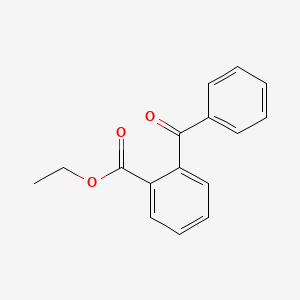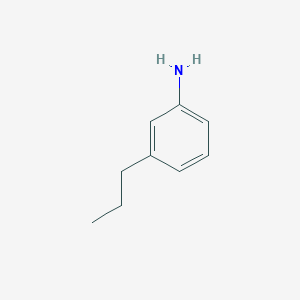
3-Propylaniline
Vue d'ensemble
Description
3-Propylaniline, also known as 3-amino-1-propylbenzene, is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of aniline where the amino group is substituted at the third position of the benzene ring with a propyl group. This compound is of interest due to its applications in various fields, including organic synthesis and material science .
Applications De Recherche Scientifique
3-Propylaniline is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a precursor for agrochemicals
Mécanisme D'action
Target of Action
Anilines, the class of compounds to which 3-propylaniline belongs, are known to interact with various biological targets depending on their specific structures and substituents .
Mode of Action
Anilines in general can undergo various reactions in biological systems, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The exact interactions of this compound with its targets would depend on the specific biochemical context.
Biochemical Pathways
Anilines can participate in a variety of biochemical reactions and pathways, potentially affecting multiple downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Propylaniline can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the alkylation of aniline with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of Nitro Compounds: Another method involves the nitration of propylbenzene followed by the reduction of the nitro group to an amino group using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitropropylbenzene. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
3-Propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form secondary and tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent, but typically involve reagents like halogens, nitric acid, or sulfuric acid.
Major Products:
Oxidation: Nitropropylbenzene, nitrosopropylbenzene.
Reduction: Secondary and tertiary propylamines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Comparaison Avec Des Composés Similaires
3-Propylaniline can be compared with other similar compounds such as:
Aniline: The parent compound, which lacks the propyl group.
2-Propylaniline and 4-Propylaniline: Isomers where the propyl group is attached at different positions on the benzene ring.
Other Alkylated Anilines: Compounds like methyl aniline, ethyl aniline, and butyl aniline, which have different alkyl groups attached to the amino-substituted benzene ring
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the propyl group affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers and other alkylated anilines .
Propriétés
IUPAC Name |
3-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGAPCYYMTTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274479 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-81-4 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

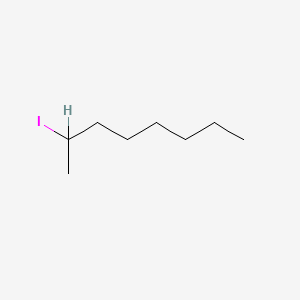


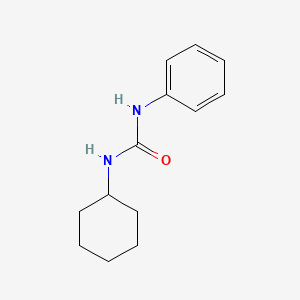
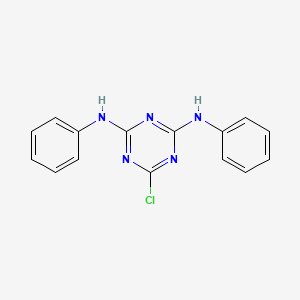

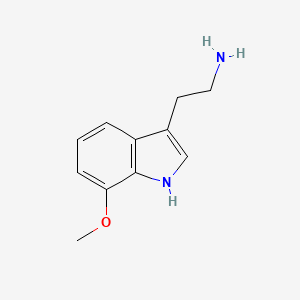
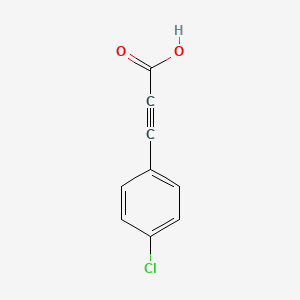
![5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1593968.png)

